Product packaging for L-Phenylalanine benzyl ester hydrochloride(Cat. No.:CAS No. 2462-32-0)

L-Phenylalanine benzyl ester hydrochloride

Cat. No.: B555325
CAS No.: 2462-32-0
M. Wt: 291.77 g/mol
InChI Key: CEXFHIYDTRNBJD-RSAXXLAASA-N
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Description

L-Phenylalanine benzyl ester hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H18ClNO2 and its molecular weight is 291.77 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18ClNO2 B555325 L-Phenylalanine benzyl ester hydrochloride CAS No. 2462-32-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXFHIYDTRNBJD-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-32-0
Record name L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-phenyl-L-alaninate hydrochloride
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Significance and Research Context of L Phenylalanine Benzyl Ester Hydrochloride

L-Phenylalanine benzyl (B1604629) ester hydrochloride is a versatile compound widely utilized in pharmaceuticals and biochemistry. nih.gov Its primary significance lies in its role as a crucial building block in peptide synthesis. nih.govchemimpex.com The benzyl ester group serves as a protecting group for the carboxylic acid functionality of phenylalanine, preventing it from participating in unwanted reactions during the formation of peptide bonds. This protection is a fundamental strategy in the stepwise construction of complex peptide chains.

Beyond peptide synthesis, the compound is a precursor in the production of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders. nih.govchemimpex.com Researchers also utilize its properties in studies related to neurotransmitter synthesis and metabolic pathways. chemimpex.com Furthermore, its defined stereochemistry makes it a valuable chiral building block in asymmetric synthesis, a field focused on creating enantiomerically pure compounds, which is critical in drug development. nih.govchemimpex.com The compound's applications extend to protein engineering, where it is used to modify proteins to enhance their stability and functionality. nih.gov It also finds use in the synthesis of flavoring agents and fragrances, leveraging its aromatic characteristics. nih.govchemimpex.com

Historical Perspective of Amino Acid Benzyl Esters in Chemical Synthesis

The development of peptide synthesis in the 20th century was marked by the challenge of selectively forming peptide bonds without unintended side reactions. This necessity led to the concept of "protecting groups," temporary modifications of reactive functional groups. The first major breakthrough was the introduction of the benzyloxycarbonyl (Cbz or Z) group for Nα-amino protection by Max Bergmann and Leonidas Zervas in 1932. healthcareguys.com

Following this, the need for effective carboxyl group protection became evident. Benzyl (B1604629) esters emerged as a highly effective solution. In the context of what would become known as the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection strategy, benzyl esters provided robust protection for the C-terminal carboxyl group and the side chains of acidic amino acids like aspartic acid and glutamic acid. peptide.comresearchgate.net This strategy was central to the solid-phase peptide synthesis (SPPS) method developed by R. Bruce Merrifield in the 1960s, a revolutionary technique that earned him the Nobel Prize in Chemistry. peptide.commasterorganicchemistry.com The benzyl protecting groups were advantageous because they are stable to the mildly acidic conditions used to remove the N-terminal Boc group, yet could be cleaved at the end of the synthesis using strong acids like hydrogen fluoride (B91410) (HF). nih.govpeptide.com This orthogonal stability was a cornerstone of early, successful peptide and protein synthesis. researchgate.net

Role in Medicinal Chemistry and Drug Discovery Research

L-Phenylalanine Benzyl (B1604629) Ester Hydrochloride as a Chiral Building Block

In chemical synthesis, a chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material to construct larger, more complex chiral molecules. The use of such building blocks is critical in drug development because the biological targets in the body, such as enzymes and receptors, are themselves chiral. enamine.net Consequently, the interaction between a drug and its target often requires a precise stereochemical match to ensure efficacy and reduce potential side effects. enamine.net L-Phenylalanine benzyl ester hydrochloride serves as a key chiral building block, providing a reliable source of the L-phenylalanine stereochemistry for incorporation into new chemical entities. chemimpex.com

Asymmetric synthesis refers to chemical reactions that preferentially produce one enantiomer or diastereomer over another. This compound is frequently employed in such syntheses to introduce a specific stereocenter into a target molecule. chemimpex.com Its utility lies in its ability to act as a scaffold upon which new chiral centers can be built with a high degree of stereochemical control. chemimpex.comnih.gov

Researchers have utilized this compound in procedures to create enantiomerically pure products. For instance, in one documented procedure, it was reacted with (S)-bromonitroalkane to yield the enantiomer of benzyl((S)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-L-phenylalaninate, demonstrating its direct role in producing a specific stereoisomer. orgsyn.org This approach is part of a broader strategy where natural amino acids are converted into enantiomerically pure compounds like N,N-dibenzyl-protected α-amino aldehydes, which are versatile intermediates in organic synthesis. orgsyn.org The synthesis of enantiopure 1,2-amino alcohols from L-phenylalanine further highlights the conversion of this fundamental amino acid into valuable chiral molecules for broader synthetic applications. nih.govhims-biocat.eu

A notable application is in the synthesis of 2-substituted tetrahydro-3-benzazepines, which have shown high affinity for sigma₁ receptors. nih.gov This asymmetric synthesis produces enantiomerically pure drug candidates, where the biological activity is highly dependent on the specific stereoisomer, with eudismic ratios (the ratio of affinities of the two enantiomers) greater than 50. nih.gov

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. google.com These collections of compounds, known as combinatorial libraries, are then screened for biological activity to identify promising lead compounds for drug development. google.comku.edu

L-Phenylalanine derivatives are valuable components in the construction of these libraries, particularly for solid-phase synthesis where the molecule is built step-by-step on a resin support. acs.org The phenylalanine carboxylate can serve as a functional handle for attachment to the solid support. acs.org For example, a focused library of 42 members was created using a phenylalanine derivative to explore antagonists for the VCAM/VLA4 interaction, which is relevant to inflammatory diseases. acs.org The indole (B1671886) ring system, which shares structural similarities with the benzyl group of phenylalanine, is also considered a "privileged motif" for G protein-coupled receptors (GPCRs), leading to the construction of large libraries based on this structure. acs.org

As an intermediate, this compound is a precursor in the production of a wide array of bioactive compounds and active pharmaceutical ingredients (APIs). chemimpex.comnordmann.global Its structure is a component of numerous complex molecules that exhibit therapeutic potential. The parent amino acid, L-phenylalanine, is a known precursor for synthesizing important drugs, including HIV protease inhibitors and anticancer metallodrugs. nih.gov The benzyl ester hydrochloride form is a protected version used to facilitate these multi-step syntheses. nordmann.globalsigmaaldrich.com

A specific example is the synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines, potent ligands for the sigma(1) receptor, which is a target for neurological disorders. nih.gov The synthesis yielded compounds with high affinity, demonstrating the successful incorporation of the phenylalanine scaffold into a final, bioactive molecule. nih.gov

Bioactive Molecule ClassRole of Phenylalanine DerivativeTherapeutic Target/Application
Tetrahydro-3-benzazepinesChiral scaffoldSigma(1) Receptor Ligands
HIV Protease InhibitorsStructural componentHIV Protease
VCAM/VLA4 AntagonistsLibrary building blockAnti-inflammatory

Development of Enzyme Inhibitors

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a cornerstone of modern medicine, with applications ranging from treating infections to managing chronic diseases. Amino acid derivatives, including this compound, serve as foundational scaffolds for designing potent and selective enzyme inhibitors.

Proteases and esterases are enzymes that catalyze the cleavage of peptide and ester bonds, respectively. Uncontrolled activity of these enzymes is implicated in various diseases, making them key drug targets. ku.edu L-Phenylalanine and its derivatives are common structural motifs in peptidyl inhibitors designed to mimic the natural substrates of these enzymes.

Research has focused on designing inhibitors for specific proteases like the human rhinovirus 3C protease (implicated in the common cold) and calpain-I (involved in degenerative diseases). ku.edu Peptidyl Michael acceptors, which can be synthesized from amino acid precursors, have been shown to be potent, irreversible inactivators of cysteine proteases. ku.edu Furthermore, L-phenylalanine is a key component in the synthesis of precursors for aspartame, a process that can be catalyzed by proteases like papain, demonstrating the interaction of these derivatives with enzyme active sites. google.com The development of artificial enzymes with both protease and esterase activity for use in one-pot cascade reactions further underscores the importance of amino acid esters in studying and engineering enzyme function. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for many physiological processes; their inhibition is a therapeutic strategy for conditions like glaucoma and certain tumors. nih.govresearchgate.net A significant challenge in developing CA inhibitors (CAIs) is achieving selectivity for a specific CA isoform, as the enzyme's active site is highly conserved. nih.gov

The "tail approach" is a design strategy used to improve selectivity. nih.gov This involves attaching a chemical moiety (the "tail") to a primary zinc-binding group (like a sulfonamide) of the inhibitor. This tail can then interact with amino acid residues outside the conserved active site, leading to isoform-specific binding. nih.gov Amino acids are ideal building blocks for these tails due to their structural diversity and bivalent chemical properties. nih.govresearchgate.net

L-phenylalanine has been successfully used in this capacity. In one study, L- and D-phenylalanine (B559541) were used to construct a chiral piperazine (B1678402) scaffold, which was then incorporated into CAIs. nih.gov This led to the development of enantiopure inhibitors with varying affinities for different CA isoforms. nih.gov In another study, novel benzothiazole (B30560) derivatives incorporating phenylalanine were synthesized and showed effective inhibition against human carbonic anhydrase (hCA) isoforms II and V. researchgate.net

Inhibitor ScaffoldAmino Acid UsedTarget Enzyme Isoform(s)
Piperazine-sulfamoyl-benzoic acidL- and D-PhenylalanineCarbonic Anhydrases (hCA I, II, etc.)
Benzothiazole conjugatesPhenylalanineCarbonic Anhydrases (hCA II, hCA V)

Neuroscience Research and Neurotransmitter Systems

This compound and its parent amino acid, L-phenylalanine, are pivotal in neuroscience research. They serve as tools and subjects of study to unravel the complexities of brain function and to explore potential treatments for neurological conditions.

This compound is utilized in research to gain insights into neurological functions through studies related to neurotransmitter activity and receptor interactions. chemimpex.com The parent compound, L-phenylalanine, is a crucial precursor for the synthesis of catecholamine neurotransmitters. nih.gov The brain uses L-phenylalanine to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain. drugbank.com These catecholamines, which also include dopamine (B1211576) and adrenaline, are synthesized from phenylalanine via hydroxylation and decarboxylation reactions. nih.gov By studying compounds like L-phenylalanine benzyl ester, researchers can better understand the synthesis and metabolic pathways of these vital neurotransmitters in the context of neurological health. chemimpex.com

Research has established a connection between the metabolism of aromatic amino acids like phenylalanine and the functional networks of the brain. nih.gov Phenylalanine is an essential amino acid that plays many important roles in living organisms, including serving as a precursor to tyrosine. nih.gov It is recognized for its ability to influence mental performance, keep individuals awake and alert, and help improve memory. drugbank.commedchemexpress.com Studies have shown that disturbances in phenylalanine metabolism are associated with changes in brain functional networks and can be linked to depressive symptoms. nih.gov Specifically, research on female college students with subclinical depression found that lower levels of L-phenylalanine were correlated with changes in the brain's functional network, potentially leading to a decline in neurotransmitters like dopamine. nih.gov

As a derivative of an essential amino acid, this compound serves as a valuable building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Research into its properties helps in understanding potential treatments for such conditions. chemimpex.com There is evidence suggesting that L-phenylalanine itself may be beneficial for individuals with depression. drugbank.com The link between reduced L-phenylalanine levels and depressive symptoms underscores the therapeutic potential of modulating this amino acid's pathways to address neurological and mood disorders. nih.gov

Therapeutic Potential Beyond Direct Drug Action

The applications of L-Phenylalanine benzyl ester and peptides derived from it extend beyond neuroscience, showing promise in treating genetic blood disorders and in combating microbial and cancer cells.

L-Phenylalanine benzyl ester has demonstrated significant anti-sickling activity for erythrocytes from patients with sickle cell disease. nih.gov This genetic disorder is caused by a mutation in the hemoglobin gene that leads to the polymerization of deoxygenated sickle hemoglobin (deoxy-HbS), causing red blood cells to become rigid and "sickle" shaped. frontiersin.org

The mechanism of action for L-Phenylalanine benzyl ester is multifaceted. The compound, which features two aromatic rings, rapidly permeates the erythrocyte membrane and is hydrolyzed into its components: L-phenylalanine and benzyl alcohol. nih.govpnas.orgresearchgate.net Both of these hydrolysis products are known inhibitors of deoxy-HbS gelation. nih.gov Furthermore, the ester fluidizes the lipid bilayer of the red blood cell membrane, which inhibits several transport systems while increasing the passive flow of cations and anions. nih.gov This alteration in permeability results in water influx, causing the cell to swell. nih.gov This increase in cell volume reduces the intracellular hemoglobin concentration, which, along with the direct inhibitory effects of the hydrolysis products on HbS, works in concert to produce the anti-sickling effect. nih.gov Studies have shown that this treatment also helps deoxygenated cells maintain considerable flexibility. pnas.orgresearchgate.net

Table 1: Effects of L-Phenylalanine Benzyl Ester on Erythrocyte Properties

ParameterConditionResultSource
Anti-Sickling Activity3.0 mM Phe-BzInhibits sickling upon deoxygenation nih.govpnas.orgresearchgate.net
Mean Cell Volume (MCV)3.0 mM Phe-Bz for 30 min14.8% increase nih.gov
Mean Corpuscular Hemoglobin Concentration (MCHC)3.0 mM Phe-Bz for 30 minDecrease from 34 to 29.6 g% nih.gov
Intracellular L-phenylalanineIncubation with 3.0 mM Phe-BzAccumulation of 4.0 mmol/l cells nih.gov
Cellular Deformability3 mM concentration of related agents6- to 7-fold increase nih.gov

The incorporation of L-phenylalanine into peptide structures has led to the development of novel agents with significant antimicrobial and antitumor activities.

Antimicrobial Properties: Cationic surfactants derived from L-phenylalanine esters have shown notable antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net These molecules interact with the lipid bilayer of bacterial cell membranes, leading to disruption, depolarization, and cell death. nih.gov The effectiveness of these surfactants increases with the length of their alkyl chain, up to a certain point known as the "cut-off effect". nih.govresearchgate.net In another study, substituting an amino acid with phenylalanine in the antimicrobial peptide protonectin created a new peptide (phe-Prt) with potent and selective activity against Gram-positive bacteria. nih.gov Furthermore, novel adhesive antimicrobial peptides have been designed by combining a potent synthetic peptide with 3,4-dihydroxy-L-phenylalanine (DOPA). mdpi.com These peptides can be coated onto surfaces to effectively kill a broad spectrum of bacteria on contact, showing potential for preventing infections from contaminated surfaces. mdpi.com

Table 2: Antimicrobial Activity of Phenylalanine-Derived Peptides

Derived Peptide/CompoundTargetKey FindingSource
Cationic surfactants from L-Phenylalanine estersGram-positive & Gram-negative bacteriaMore active against Gram-positive bacteria; activity increases with alkyl chain length to a cut-off point. nih.govresearchgate.net
phe-Prt (Protonectin derivative)Gram-positive & Gram-negative bacteriaShowed potent, selective antimicrobial activity against Gram-positive bacteria. nih.gov
NKC-DOPA5 (Adhesive peptide)E. coli, P. aeruginosa, S. aureusCompletely inhibited bacterial growth on coated surfaces within 2 hours. mdpi.com

Antitumor Properties: Peptides containing phenylalanine can exhibit enhanced affinity for targeting cancer cell membranes. nih.gov Researchers have designed novel antitumor peptides by modifying existing peptide structures. For instance, by modifying the Limulus-derived LALF(32-51) peptide, a new peptide named L-2 was created. nih.gov L-2 demonstrated cytotoxicity in a variety of tumor cell lines and, when injected systemically in mice with established tumors, resulted in substantial tumor regression and apoptosis (programmed cell death). nih.govresearchgate.net The L-2 peptide was found to deregulate the tumor cell cycle and affect glycolytic and protein biosynthesis pathways. researchgate.net This line of research indicates that peptides derived from or containing phenylalanine are potential candidates for developing new anticancer therapies. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like L-Phenylalanine benzyl (B1604629) ester hydrochloride. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR Spectroscopy provides information on the number and environment of hydrogen atoms in the molecule. For L-Phenylalanine benzyl ester hydrochloride, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the phenyl rings, the benzylic methylene (B1212753) groups, and the chiral alpha-carbon. Although specific chemical shifts can vary slightly depending on the solvent and experimental conditions, typical proton signals are observed for the different parts of the molecule.

Table 1: Representative NMR Data for L-Phenylalanine Derivatives

Nucleus Typical Chemical Shift (δ) Range (ppm) Assignment
¹H 7.2 - 7.5 Aromatic protons (phenyl and benzyl groups)
¹H 5.1 - 5.3 Benzylic protons (-O-CH₂-Ph)
¹H 4.1 - 4.4 α-proton (-CH(NH₂)-)
¹H 3.0 - 3.3 β-protons (-CH₂-Ph)
¹³C 168 - 172 Ester carbonyl carbon (C=O)
¹³C 135 - 138 Quaternary aromatic carbons
¹³C 127 - 130 Aromatic CH carbons
¹³C 67 - 69 Benzylic carbon (-O-CH₂)
¹³C 54 - 56 α-carbon (-CH(NH₂)-)
¹³C 37 - 39 β-carbon (-CH₂-Ph)

Note: The exact chemical shifts can be influenced by the solvent, concentration, and temperature.

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. chemicalbook.com The FT-IR spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations.

Key vibrational bands for this compound include:

N-H stretching: The presence of the primary amine hydrochloride is typically observed in the region of 3000-3300 cm⁻¹.

C=O stretching: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

C-O stretching: Bands associated with the C-O single bond of the ester are found in the 1100-1300 cm⁻¹ range.

Aromatic C-H and C=C stretching: Vibrations corresponding to the aromatic rings appear at approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine Hydrochloride (NH₃⁺) N-H Stretch 3000 - 3300
Ester (C=O) Stretch 1730 - 1750
Aromatic Ring C=C Stretch 1450 - 1600
Ester (C-O) Stretch 1100 - 1300
Aromatic Ring C-H Stretch 3000 - 3100

UV-Vis spectroscopy can be employed to study the interactions between this compound (as a template molecule) and functional monomers, which is relevant in the context of creating molecularly imprinted polymers (MIPs). Changes in the UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity upon the addition of a monomer, can indicate the formation of a complex between the template and the monomer. This provides valuable information about the non-covalent interactions that are crucial for the imprinting process.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. chemicalbook.comacs.org By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides a precise molecular weight. The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner. This data is essential for confirming the identity of the compound and for identifying any potential impurities. chemicalbook.com

Chromatographic Methods for Purity and Enantiomeric Analysis

Chromatographic techniques are fundamental for assessing the purity and, critically, the enantiomeric integrity of this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity and enantiomeric excess of this compound. chemimpex.comchemicalbook.comsigmaaldrich.comlaboratoriumdiscounter.nlsigmaaldrich.com

For purity analysis , a reversed-phase HPLC method is typically employed. The compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The retention time of the main peak corresponding to this compound is a key identifier, and the area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. Purity levels of ≥99% are commonly reported for this compound. chemimpex.comchemicalbook.comsigmaaldrich.com

For enantiomeric analysis , chiral HPLC is the method of choice. orgsyn.orguma.esheraldopenaccess.usumn.edu This technique utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of phenylalanine benzyl ester. The two enantiomers interact differently with the CSP, leading to different retention times and their separation into two distinct peaks in the chromatogram. The relative peak areas are then used to calculate the enantiomeric excess (ee), which is a measure of the chiral purity of the sample. The determination of enantiomeric excess is crucial, especially in pharmaceutical applications where only one enantiomer may be biologically active or where the other may have undesirable effects. orgsyn.orguma.esheraldopenaccess.usumn.edunih.gov

Table 3: Typical HPLC Parameters for Analysis of Phenylalanine Derivatives

Parameter Purity Analysis (Reversed-Phase) Enantiomeric Analysis (Chiral)
Column C18, C8 Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/Water with additives (e.g., TFA) Hexane (B92381)/Isopropanol or similar solvent mixtures
Detector UV (typically at 254 nm or 210 nm) UV or Circular Dichroism (CD)
Flow Rate 0.5 - 1.5 mL/min 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25-40 °C) Ambient or controlled (e.g., 25-40 °C)

Gas Chromatography (GC) for Chiral Separations

Gas chromatography (GC) stands as a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. In the context of chiral molecules like L-Phenylalanine benzyl ester, enantioselective GC is crucial for distinguishing between enantiomers. This is accomplished by using a chiral stationary phase (CSP) within the GC column. researchgate.net The principle of chiral recognition in GC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. uni-muenchen.de These interactions, which can include hydrogen bonding, coordination, and inclusion, result in different retention times for each enantiomer, enabling their separation. uni-muenchen.denih.gov

The development of thermally stable CSPs was a significant breakthrough, allowing for the analysis of a broader range of compounds. uni-muenchen.dehplc.sk Early successful separations of amino acid enantiomers, derivatized as N-trifluoroacetyl alkyl esters, were achieved on CSPs like N-trifluoroacetyl-L-isoleucine lauryl ester. uni-muenchen.de Modern chiral GC columns, often based on derivatized cyclodextrins immobilized on a polysiloxane backbone, offer high efficiency, sensitivity, and rapid analysis times. uni-muenchen.degcms.cz The choice of carrier gas, typically hydrogen, is optimized to achieve the best separation efficiency. hplc.sk For compounds like amino acid esters, achiral derivatization is sometimes performed to increase volatility and improve discrimination on the chiral column. researchgate.net

Research has demonstrated the successful separation of various amino acid esters using different CSPs. The selection of the appropriate CSP is critical, as the size and functionality of the chiral selector significantly impact the separation capability. hplc.sk For instance, chiral ionic liquids based on L-Phenylalanine methyl ester derivatives have been synthesized and evaluated as potential GC stationary phases for chiral discrimination. researchgate.net

Table 1: Key Parameters in Chiral GC Separation of Phenylalanine Derivatives

ParameterDescriptionRelevance to L-Phenylalanine benzyl esterSource
Chiral Stationary Phase (CSP) A stationary phase containing a single enantiomer of a chiral compound, which allows for the differential interaction with enantiomers of an analyte.Cyclodextrin-based or amino-acid derivative phases are commonly used for separating amino acid esters. uni-muenchen.degcms.cz uni-muenchen.degcms.cz
Retention Factor (k) A measure of the time a sample component is retained by the stationary phase. Different k values for enantiomers indicate separation.The goal is to achieve significantly different k values for L- and D-phenylalanine (B559541) benzyl ester. mdpi.com
Selectivity Factor (α) The ratio of the retention factors of two adjacent peaks (α = k2/k1). A value greater than 1 indicates separation.A higher α value signifies better separation between the L- and D-enantiomers. mdpi.com
Resolution (Rs) A quantitative measure of the degree of separation between two chromatographic peaks. An Rs value of 1.5 indicates baseline separation.Achieving baseline resolution is critical for accurate quantification of each enantiomer. mdpi.com mdpi.com

Electrochemical and Sensor Applications

Electrochemical methods offer highly sensitive and cost-effective platforms for the detection and quantification of various analytes, including the enantiomers of phenylalanine.

Fabrication of Molecularly Imprinted Polymers (MIPs) for Enantioselective Sensing

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have tailor-made recognition sites for a specific target molecule, known as the template. nih.gov This technology provides a powerful tool for creating highly selective sensors. youtube.com For the enantioselective sensing of L-Phenylalanine benzyl ester, a MIP would be fabricated using the L-enantiomer as the template molecule.

The process involves polymerizing functional monomers and a cross-linker in the presence of the L-Phenylalanine benzyl ester template. After polymerization, the template is removed, leaving behind three-dimensional cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to the template molecule. nih.govyoutube.com These cavities can then selectively rebind L-Phenylalanine benzyl ester from a sample, forming the basis of the sensor's selectivity. nih.gov This "lock-and-key" mechanism is often based on a three-point interaction model, which is essential for effective chiral recognition. nih.gov MIPs are robust, low-cost, and can be integrated with various transducer platforms, making them an attractive alternative to biological recognition elements like antibodies. youtube.comnih.gov

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) in Sensor Characterization

Once a MIP-based sensor is fabricated on an electrode surface, its performance and interaction with the target analyte are characterized using electrochemical techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

Cyclic Voltammetry (CV) is used to investigate the electrochemical behavior of the modified electrode. researchgate.net By cycling the potential of the electrode and measuring the resulting current, researchers can observe changes that occur upon the binding of L-Phenylalanine benzyl ester to the MIP. This binding can alter the electron transfer properties at the electrode-solution interface, which is reflected in the CV curve. It is a fundamental tool for confirming the successful modification of the electrode and studying the sensor's response mechanism.

Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique for probing interfacial properties of the sensor. rsc.orgyoutube.com It works by applying a small sinusoidal AC potential at different frequencies and measuring the impedance. youtube.com The binding of the target analyte, L-Phenylalanine benzyl ester, into the MIP cavities can hinder the flow of charge to the electrode surface, leading to an increase in the charge-transfer resistance (Rct). This change in impedance is a direct measure of the analyte concentration. nih.gov EIS is particularly valuable for characterizing the fabrication steps of the sensor and quantifying the binding kinetics. youtube.comnih.gov

Differential Pulse Voltammetry (DPV) for Electrochemical Sensing

Differential Pulse Voltammetry (DPV) is an advanced voltammetric technique used for quantitative analysis due to its high sensitivity and ability to minimize background charging currents. palmsens.compineresearch.combiologic.net In a DPV experiment, the potential is scanned using a series of pulses superimposed on a linear baseline. The current is sampled just before and at the end of each pulse, and the difference between these two currents is plotted against the potential. palmsens.com

This method results in a peak-shaped voltammogram, where the peak height is directly proportional to the concentration of the analyte. palmsens.com For the detection of L-Phenylalanine, DPV can provide a very low limit of detection. researchgate.netresearchgate.net When applied to a MIP-based sensor for L-Phenylalanine benzyl ester, the DPV signal would increase with higher concentrations of the analyte, allowing for precise quantification. The technique's ability to discriminate against interfering species and its enhanced sensitivity make it highly suitable for trace-level detection in complex samples. biologic.netresearchgate.net

Table 2: Electrochemical Techniques for Sensor Analysis

TechniquePrincipleApplication for L-Phenylalanine benzyl ester SensorSource
Cyclic Voltammetry (CV) Measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth.Characterizes the modification of the electrode with the MIP and observes changes in redox behavior upon analyte binding. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) Measures the opposition of a circuit to alternating current as a function of frequency, providing information on interfacial properties.Quantifies the binding of L-Phenylalanine benzyl ester by measuring the change in charge-transfer resistance at the electrode surface. nih.gov rsc.orgyoutube.comnih.gov
Differential Pulse Voltammetry (DPV) A sensitive voltammetric method where potential pulses are superimposed on a linear potential ramp to discriminate faradaic from capacitive currents.Provides highly sensitive and quantitative detection of L-Phenylalanine benzyl ester, with a peak current proportional to its concentration. researchgate.netpalmsens.com researchgate.netpalmsens.comresearchgate.net

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of chemical systems involving L-Phenylalanine benzyl (B1604629) ester hydrochloride. It allows for the detailed examination of interactions at the atomic level, which is crucial for understanding and predicting the behavior of this compound in various chemical environments.

Investigation of Template-Monomer Interactions in Molecular Imprinting

In the rational design of molecularly imprinted polymers (MIPs) for the selective recognition of L-Phenylalanine benzyl ester (L-PABE), computational methods are employed to screen suitable functional monomers and their optimal stoichiometry. researchgate.netnih.gov DFT calculations, specifically using the B3LYP functional with a 6-31G basis set, have been instrumental in this screening process. nih.gov These calculations help in understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the formation of the pre-polymerization complex between the template molecule (L-PABE) and functional monomers. researchgate.netnih.gov

By calculating the interaction energies, researchers can predict which functional monomer will form the most stable complex with L-PABE, thereby leading to the formation of highly selective binding sites in the resulting polymer. For instance, studies have computationally screened various functional monomers to determine their interaction strength with the template, guiding the experimental choice of monomers to enhance the imprinting effect and the subsequent recognition capability of the MIP. researchgate.netnih.gov This computational pre-screening significantly reduces the experimental effort required to develop effective MIPs. unimi.it

Studies on Racemization Mechanisms and Aromaticity Effects

The stereochemical stability of L-phenylalanine benzyl ester is a critical factor, and computational studies have shed light on its racemization potential. The racemization of amino acid esters can be influenced by the properties of the side chain, including aromaticity. unimi.itresearchgate.net The susceptibility of amino acid benzyl esters to racemization has been correlated with the polar effect of the amino acid's α-side chain, as described by Taft's substituent constant (σ*). unimi.itresearchgate.net

For phenylalanine, the benzyl group's electronic properties play a significant role. DFT calculations can be used to model the transition state of the racemization process, which typically involves the formation of a carbanion intermediate. The stability of this carbanion is influenced by the aromatic ring. While direct DFT studies on the racemization of L-phenylalanine benzyl ester hydrochloride are not extensively reported, the principles derived from computational studies on related amino acids are applicable. researchgate.net These studies indicate that the aromatic nature of the side chain can stabilize the carbanion intermediate, thus affecting the rate of racemization. researchgate.net

Table 1: Racemization of Amino Acid Benzyl Esters Prepared in Toluene (B28343)

Amino AcidSide ChainTaft's σ*Enantiomeric Excess (e.e.) %
PhenylglycinePhenyl0.60Complete Racemization
Phenylalanine Benzyl 0.225 75.3%
AlanineMethyl0.00Intermediate Racemization
Leucine (B10760876)i-Butyl-0.125Intermediate Racemization
Valinei-Propyl-0.20Null Racemization
Data sourced from Bolchi et al. (2019). unimi.itresearchgate.net

Binding Energy Calculations for Molecular Interactions

A key aspect of computational screening for MIPs is the calculation of binding energies between the template molecule and various functional monomers. These calculations provide a quantitative measure of the stability of the pre-polymerization complex. nih.gov A more negative binding energy indicates a stronger and more favorable interaction.

In a study related to the imprinting of L-phenylalanine, complexation energies (ΔEc) were calculated to identify the most suitable functional monomers. While the template was L-phenylalanine, the findings are highly relevant for its benzyl ester derivative due to structural similarities. The results demonstrated that acidic monomers like methacrylic acid and acrylic acid formed the most stable complexes, primarily through hydrogen bonding with the amino and carboxyl groups of the template. nih.gov

Table 2: Calculated Complexation Energies of L-Phenylalanine with Functional Monomers

Functional MonomerComplexation Energy (ΔEc, kcal/mol)
Methacrylic acid-75.13
Acrylic acid-75.07
2-(Diethylamino)ethyl methacrylate-72.00
2-Hydroxyethyl methacrylate-68.26
N-Allylurea-61.37
Acrylamide-60.62
4-Vinylpyridine-57.41
Adapted from a study on L-phenylalanine imprinting. nih.gov

These binding energy calculations are crucial for the in silico design of MIPs with high affinity and selectivity for L-Phenylalanine benzyl ester. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that provide a three-dimensional visualization of the interactions between a ligand, such as L-Phenylalanine benzyl ester, and a receptor, which can be a biological macromolecule or a synthetic binding site within a molecularly imprinted polymer.

Prediction of Binding Sites and Interactions

Molecular modeling allows for the construction of 3D models of the pre-polymerization complex between L-PABE and the selected functional monomers. researchgate.netnih.gov These models help in visualizing the specific interactions, such as the number and geometry of hydrogen bonds, that contribute to the stability of the complex. nih.gov

Molecular docking simulations can then be used to predict the most probable binding orientation of the template within the polymer cavity. nih.govnih.gov By analyzing the docked poses, researchers can identify the key functional groups on both the template and the polymer that are involved in the recognition process. This information is invaluable for understanding the basis of selectivity in MIPs. While specific docking studies for L-PABE within a polymer matrix are not widely published, the methodology has been extensively applied to understand the binding of phenylalanine derivatives to protein active sites, which shares common principles. nih.govnih.gov

Computational Design of Imprinted Polymers

The insights gained from DFT calculations and molecular modeling are integrated into the computational design of MIPs with tailored properties for L-Phenylalanine benzyl ester. researchgate.netnih.gov This rational design process involves several steps:

Monomer Selection: Screening a library of functional monomers based on calculated binding energies to identify those with the highest affinity for L-PABE. nih.gov

Stoichiometry Optimization: Determining the optimal molar ratio of the functional monomer to the template to ensure the formation of well-defined binding sites. researchgate.netnih.gov

Cross-linker Selection: Choosing a suitable cross-linking agent that provides the necessary rigidity and morphology to the polymer matrix, preserving the shape of the imprinted cavities. researchgate.netnih.gov

This computational approach has been successfully used to design MIPs on multiwalled carbon nanotubes (MWCNTs) for the enantioselective recognition of L-PABE. researchgate.netnih.gov The computationally designed MIPs exhibited enhanced adsorption capacity and selectivity compared to non-imprinted polymers, validating the effectiveness of the in silico design strategy. nih.gov

Mechanistic Investigations of Biological Activity

Hydrolysis Pathways of L-Phenylalanine Benzyl Ester in Biological Systems

L-Phenylalanine benzyl ester (Phe-Bz) demonstrates rapid entry into erythrocytes, where it undergoes hydrolysis, breaking down into its constituent molecules: L-phenylalanine and benzyl alcohol. nih.gov This process leads to a significant accumulation of these hydrolysis products within the cells. nih.gov

Experimental studies have quantified this accumulation. When human erythrocytes are incubated with 3.0 mM of L-Phenylalanine benzyl ester for 30 minutes at 37°C, it results in the intracellular production of 4.0 mmol of L-phenylalanine per liter of cells and a corresponding equivalent amount of benzyl alcohol. nih.gov This intracellular concentration of L-phenylalanine is notably higher than what is achieved by incubating the cells with L-phenylalanine directly; a 3.0 mM L-phenylalanine solution under similar conditions results in an accumulation of only 2.0 mmol of L-phenylalanine per liter of cells. nih.gov The ester's ability to facilitate a higher intracellular concentration of its hydrolysis products is a key aspect of its biological activity. nih.gov

Table 1: Hydrolysis of L-Phenylalanine Benzyl Ester in Human Erythrocytes Data derived from incubation studies at 37°C for 30 minutes.

Incubating CompoundConcentrationResulting Intracellular L-PhenylalanineResulting Intracellular Benzyl Alcohol
L-Phenylalanine3.0 mM2.0 mmol/l cellsNot Applicable
L-Phenylalanine Benzyl Ester3.0 mM4.0 mmol/l cells~4.0 mmol/l cells

Effects on Cellular Transport Systems and Membrane Fluidity

L-Phenylalanine benzyl ester and its analogues exert significant effects on the erythrocyte membrane, leading to increased fluidity of the lipid bilayer. nih.gov This fluidizing effect is attributed to both the parent compound and its hydrolysis products. nih.gov Benzyl alcohol, being relatively lipophilic and neutral, partitions into the lipid membrane, where it disrupts the electrostatic interactions among the charged head groups of membrane lipids, thereby increasing membrane fluidity. kit.edu The other hydrolysis product, L-phenylalanine, has also been shown to interact with and perturb the structure of lipid monolayers, contributing to increased membrane permeability. researchgate.netnih.govnih.gov

This alteration in membrane properties has a direct impact on various cellular transport systems. Research indicates that L-Phenylalanine benzyl ester inhibits several of these systems, including those responsible for the transport of L-phenylalanine, uridine, and sulphate ions. nih.gov Furthermore, it inhibits the activity of the Na+ pump and the Na+/K+ cotransporter. nih.gov

Conversely, while active transport mechanisms are inhibited, the increased membrane fluidity leads to a rise in the passive influx and efflux of both cations and anions. nih.gov This increased passive permeability, combined with the accumulation of the hydrolysis products within the erythrocyte, triggers an influx of water, causing the cell to swell. nih.gov For instance, treating erythrocytes with 3.0 mM L-Phenylalanine benzyl ester can cause a 14.8% increase in the mean cell volume. nih.gov

Table 2: Effects of L-Phenylalanine Benzyl Ester on Erythrocyte Transport Systems

Transport SystemEffect
L-phenylalanine TransporterInhibited
Uridine TransporterInhibited
Sulphate Ion TransporterInhibited
Na+ PumpInhibited
Na+/K+ CotransporterInhibited
Passive Cation/Anion FluxIncreased

Inhibition of Deoxyhaemoglobin S Gelation

A primary therapeutic application investigated for L-Phenylalanine benzyl ester is its role as an anti-sickling agent for erythrocytes in sickle cell disease. nih.govnih.gov The mechanism for this activity is directly linked to its hydrolysis products and their effect on deoxyhaemoglobin S (deoxy-HbS). nih.gov Both L-phenylalanine and benzyl alcohol, which accumulate in the erythrocytes following the hydrolysis of the ester, are known inhibitors of the gelation of deoxy-HbS in vitro. nih.gov

The anti-sickling action appears to be a concerted effect. The direct inhibition of deoxy-HbS polymerization by L-phenylalanine and benzyl alcohol is the primary mechanism. nih.govnih.gov This is further enhanced by the compound's effects on the erythrocyte membrane. nih.gov As described previously, treatment with L-Phenylalanine benzyl ester leads to cell swelling, which decreases the mean intracellular hemoglobin concentration. nih.gov For example, a 3.0 mM treatment can lower the mean intracellular hemoglobin concentration from 34 g% to 29.6 g%. nih.gov This reduction in hemoglobin concentration, coupled with the direct inhibitory action of the hydrolysis products, works synergistically to prevent the sickling of red blood cells upon deoxygenation. nih.gov

Solubility and Formulation Science

Solubility Studies in Various Solvents and Binary Systems

The solubility of L-Phenylalanine benzyl (B1604629) ester hydrochloride has been systematically investigated in a range of neat and binary solvent systems to understand its dissolution behavior. A key study measured its mole fraction solubility in eleven different pure solvents and a binary mixture of methanol (B129727) and acetone (B3395972) using the static gravimetric method at temperatures ranging from 283.15 K to 323.15 K under a pressure of 98.8 kPa. acs.org

The individual solvents studied were methanol, ethanol (B145695), n-propanol, n-butanol, n-pentanol, isobutanol, isopropanol, water, acetone, acetonitrile (B52724), and ethyl acetate (B1210297). acs.org The experimental results consistently showed that the solubility of L-Phenylalanine benzyl ester hydrochloride increases with a rise in temperature across all the tested solvents. acs.orgresearchgate.net This indicates that the dissolution process is endothermic.

The magnitude of solubility, however, varies significantly among the different solvents. The highest solubility was observed in methanol, while the lowest was in ethyl acetate. acs.org Specifically, the mole fraction solubility in methanol ranged up to 32.428 × 10⁻³ at 323.15 K, whereas in ethyl acetate it was as low as 0.026 × 10⁻³ at 283.15 K. acs.org The general order of solubility in the selected organic solvents was determined to be: methanol > ethanol > n-propanol > n-butanol > n-pentanol > i-butanol > i-propanol > acetone > acetonitrile > ethyl acetate. acs.org The solubility in water showed a different trend, intersecting with the solubility curves of some of the organic solvents depending on the temperature. acs.org

In addition to pure solvents, the solubility in a binary system of methanol and acetone was also explored. acs.org The solubility in these mixtures was also found to be dependent on both the temperature and the composition of the solvent mixture. researchgate.net

To ensure the integrity of the solid phase during the experiments, powder X-ray diffraction (PXRD) was used to characterize the crystalline form of this compound before and after the solubility measurements. acs.orgacs.org This confirmed that no phase transformation or solvate formation occurred during the dissolution process in the studied solvent systems. acs.org

Interactive Table: Solubility of this compound in Various Solvents

SolventTemperature (K)Mole Fraction Solubility (x 10⁻³)
Methanol283.1518.53
Methanol298.1524.89
Methanol323.1532.43
Ethanol283.1510.25
Ethanol298.1514.67
Ethanol323.1520.11
n-Propanol283.155.89
n-Propanol298.158.99
n-Propanol323.1512.54
Acetone283.150.12
Acetone298.150.25
Acetone323.150.51
Ethyl Acetate283.150.03
Ethyl Acetate298.150.05
Ethyl Acetate323.150.11

Note: The data in this table is illustrative and based on the trends described in the cited literature. For exact values, please refer to the original publication.

Modeling and Correlation of Solubility Data (e.g., Apelblat Model)

To mathematically describe and predict the solubility of this compound, various thermodynamic models have been employed. The modified Apelblat model is one of the most commonly used semi-empirical equations for correlating experimental solubility data with temperature. researchgate.netnih.gov

The modified Apelblat equation is expressed as:

ln(x) = A + (B/T) + C ln(T)

where:

x is the mole fraction solubility of the solute

T is the absolute temperature in Kelvin

A, B, and C are empirical parameters determined from experimental data. 'A' and 'B' are related to the enthalpy and entropy of the solution, while 'C' accounts for the effect of temperature on the heat capacity of the solution.

Studies have shown that the modified Apelblat model provides a good correlation for the solubility of this compound in the eleven tested neat solvents. acs.org The model's parameters were fitted to the experimental data, and the correlation's accuracy was evaluated using metrics such as the root-mean-square deviation (RMSD) and the coefficient of determination (R²). The results indicated a high degree of agreement between the experimental and calculated solubility values, demonstrating the model's utility in predicting the compound's solubility at different temperatures within the studied range. nih.gov

For binary solvent systems, such as methanol and acetone, more complex models like the Apelblat–Jouyban–Acree model have been used to correlate the solubility data. acs.orgdoi.org These models account for the influence of both temperature and the composition of the solvent mixture on the solubility of the solute.

The successful application of these models is valuable for pharmaceutical process design, allowing for the interpolation and, to some extent, extrapolation of solubility data, which can aid in the optimization of crystallization processes. researchgate.net

Factors Influencing Solubility for Pharmaceutical Formulation

The solubility of this compound is influenced by a combination of factors related to both the solute and the solvent properties. A primary factor is the polarity of the solvent. researchgate.net The compound exhibits higher solubility in polar protic solvents like methanol and ethanol compared to aprotic solvents such as acetone and ethyl acetate. acs.org

This behavior can be attributed to the hydrogen bonding capabilities of the solvents. researchgate.net this compound has functional groups capable of forming hydrogen bonds. Polar protic solvents can act as both hydrogen bond donors and acceptors, facilitating stronger intermolecular interactions with the solute and leading to higher solubility. For instance, the O-H bond in alcohols can form strong hydrogen bonds (O-H···O) with the ester group of the compound, which is considered a significant reason for its enhanced solubility in these solvents compared to aprotic ones. acs.org

For pharmaceutical formulation, these factors are critical. The choice of solvent or solvent system for processes like crystallization, purification, and the preparation of liquid formulations depends heavily on these solubility characteristics. A thorough understanding of how solvent polarity, hydrogen bonding, and temperature affect the solubility of this compound allows for the selection of appropriate excipients and processing conditions to ensure product stability, purity, and desired concentration in the final dosage form.

Future Directions and Interdisciplinary Research

Integration with Nanotechnology for Advanced Materials (e.g., MWCNT composites)

The functionalization of nanomaterials with biological molecules is a rapidly advancing field aimed at creating novel materials with enhanced properties. The core amino acid, L-phenylalanine, derived from its stable ester hydrochloride salt, is utilized in this domain to modify multi-walled carbon nanotubes (MWCNTs). researchgate.net This surface functionalization is critical for overcoming the inherent agglomeration of MWCNTs in polymer matrices, a major obstacle to realizing their full potential as reinforcing agents. researchgate.netmdpi.com

When L-phenylalanine is covalently bonded to the surface of oxidized MWCNTs, it improves their dispersion in polymer matrices like polyvinyl alcohol (PVA) and epoxy resins. researchgate.netorientjchem.org This enhancement is attributed to improved interfacial adhesion between the nanotubes and the polymer, allowing for more effective load transfer. orientjchem.orgscielo.br Research has shown that composites containing amino-functionalized MWCNTs exhibit significant improvements in mechanical properties compared to those with pristine, non-functionalized nanotubes. orientjchem.orgias.ac.in For example, the presence of amino acid functional groups can lead to stronger covalent and hydrogen bonding with the polymer matrix, resulting in a composite with superior tensile strength and Young's modulus. orientjchem.orgias.ac.in

Table 1: Enhanced Mechanical Properties of Amino-Functionalized MWCNT/Epoxy Composites

Property Neat Epoxy 0.50 wt% Pristine MWCNT/Epoxy 0.50 wt% Amino-Functionalized MWCNT/Epoxy Percentage Improvement (Functionalized vs. Neat)
Tensile Strength Value Value Value ~13.5% ias.ac.in
Flexural Strength Value Value Value ~17% ias.ac.in
Young's Modulus Value Value Value Significant Increase orientjchem.org

Note: Specific values can vary based on the epoxy system and processing methods. The table illustrates the trend of improvement.

The integration of L-phenylalanine with nanotechnology showcases a promising strategy for developing next-generation lightweight, high-strength materials for industries such as aerospace, automotive, and sporting goods. ias.ac.in

Expanding Applications in Biomedical Research and Diagnostics

In biomedical research, L-Phenylalanine benzyl (B1604629) ester hydrochloride is a valuable precursor for creating complex peptides and modifying proteins. medchemexpress.compubcompare.ai Its utility in solid-phase and solution-phase peptide synthesis allows researchers to construct custom peptides for investigating biological processes, such as enzyme-substrate interactions and receptor binding. pubcompare.aiorgsyn.org This capability is fundamental to drug discovery and protein engineering. pubcompare.ai

The compound's stable, protected form is ideal for incorporation into automated peptide synthesizers, enabling the precise assembly of peptide chains. pubcompare.ai These synthetic peptides are instrumental in:

Drug Discovery: Serving as or mimicking hormones, neurotransmitters, and antimicrobial agents to study and potentially treat diseases. nbinno.com

Protein Engineering: Modifying proteins to enhance their stability, solubility, or functionality for therapeutic or industrial applications.

Diagnostics: Developing peptide-based probes and substrates for diagnostic assays, such as ELISA, where specific peptide sequences are used to detect biomarkers.

Future applications aim to leverage this compound to create sophisticated peptide-based diagnostics. For instance, peptides designed to bind with high specificity to cancer biomarkers or viral proteins could be synthesized using L-phenylalanine derivatives as key components. These peptides could then be linked to reporter molecules for sensitive and specific detection, paving the way for advanced diagnostic tools.

Green Chemistry Approaches in Synthesis and Derivatization

The synthesis of amino acid derivatives like L-Phenylalanine benzyl ester hydrochloride traditionally involves methods that may use hazardous reagents and solvents. orgsyn.orgrsc.org The principles of green chemistry are increasingly being applied to mitigate the environmental impact of chemical manufacturing. Future research is focused on developing more sustainable synthetic routes for this compound and its derivatives.

Key areas of development in green chemistry for this process include:

Biocatalysis: Utilizing enzymes, such as lipases, for the selective esterification or hydrolysis steps. nih.gov Biocatalysis often occurs in milder, aqueous conditions, reducing the need for harsh chemicals and high temperatures. nih.gov

Greener Solvents: Replacing conventional organic solvents like dichloromethane (B109758) with more benign alternatives such as water, ethanol (B145695), or supercritical fluids.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The classic Fischer-Speier esterification, for example, produces water as the only byproduct.

Catalyst Development: Employing reusable solid acid catalysts instead of corrosive mineral acids to simplify purification and reduce waste streams.

By adopting these green chemistry principles, the synthesis of this compound can become more efficient, safer, and environmentally friendly, aligning the production of this vital research chemical with modern sustainability standards.

Exploration of New Therapeutic Targets and Bioactive Derivatives

This compound is not just a building block but also a scaffold for the creation of novel bioactive molecules. nih.gov The inherent chemical structure of phenylalanine—an amino acid with an aromatic side chain—makes it a privileged fragment in medicinal chemistry, as this motif is frequently found in molecules that interact with biological systems. nih.govnih.gov

Researchers are actively exploring the synthesis of new derivatives by modifying the core phenylalanine structure to target a range of diseases. nbinno.comnih.gov This fragment-based drug design approach has led to the discovery of compounds with diverse therapeutic potential. nih.gov For example, derivatives of phenylalanine have been investigated for several applications:

Antimicrobial Agents: Novel phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent inhibitors of quorum sensing in bacteria, a mechanism that controls virulence. nih.gov This offers a promising avenue for combating antibiotic resistance. nih.gov

Anticancer Agents: The β-phenylalanine structure is a component in drugs targeting angiogenesis and tumor resistance in breast cancer. nih.gov

Neurological Disorders: The phenylalanine backbone is a precursor for molecules designed to interfere with amyloid aggregation in Alzheimer's disease. nih.gov Additionally, acetylated and brominated phenylalanine derivatives are being used to develop new drug candidates for conditions affecting the central nervous system. nbinno.com

Antimalarial and Antioxidant Properties: Phenylalanine-derived carboxamides with sulfonamide functionality have shown potential as both antimalarial and antioxidant agents in early-stage research. researchgate.net

Table 2: Examples of Bioactive Derivatives Based on the Phenylalanine Scaffold

Derivative Class Therapeutic Target/Action Potential Application Reference
Phenylalanine Hydroxamates Quorum Sensing Inhibition (CviR) Anti-biofilm, Anti-virulence nih.gov
β-Phenylalanine Derivatives Eukaryotic Elongation Factor-2 Kinase (eEF2K) Anticancer (Breast Cancer) nih.gov
β-Aryl-β-pyrrolylpropionic Acids Amyloid Aggregation Inhibition Alzheimer's Disease nih.gov
Phenylalanine Carboxamides Plasmodium falciparum targets / Radical Scavenging Antimalarial, Antioxidant researchgate.net

| Brominated Phenylalanines | Central Nervous System Targets | Neurological Disorders | nbinno.com |

The continued exploration of derivatives synthesized from this compound holds significant promise for identifying new therapeutic agents and expanding the arsenal (B13267) of treatments for a wide array of human diseases.

Q & A

Basic: What are the standard protocols for synthesizing L-phenylalanine benzyl ester hydrochloride, and how do reaction conditions influence yield?

This compound is typically synthesized via esterification of L-phenylalanine with benzyl alcohol in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under acidic conditions. For example, in peptide conjugation studies, γ-PGA (poly-γ-glutamic acid) was functionalized by reacting with L-phenylalanine ethyl ester hydrochloride using EDC and stirring at 37°C for 24 hours . Yields vary depending on stoichiometry, temperature, and purification methods (e.g., dialysis and lyophilization). Lower yields (~37%) are observed in stereoselective syntheses involving isopropylidene-protected sugars, while optimized protocols can achieve ~44% yields .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR) when characterizing this compound derivatives?

Discrepancies in NMR spectra may arise from impurities, solvent effects, or diastereomer formation. For instance, diastereoisomers synthesized from L-phenylalanine methyl ester hydrochloride and benzylamine derivatives require careful analysis using chiral HPLC or 2D NMR (e.g., NOESY) to distinguish stereochemical configurations . Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography is recommended for unambiguous structural confirmation .

Basic: What analytical techniques are critical for verifying the purity and identity of this compound?

Key methods include:

  • HPLC : To assess purity (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR : 1^1H and 13^13C NMR to confirm esterification (e.g., benzyl ester protons at δ 5.1–5.3 ppm) and absence of free amino groups .
  • Melting Point : 197–200°C (decomposition) .
  • Optical Rotation : Specific rotation of -13° (c=1% in 80% acetic acid) to confirm L-configuration .

Advanced: What mechanistic insights explain the apoptotic activity of L-phenylalanine benzyl ester conjugates in cancer studies?

In CDCA (chenodeoxycholic acid) conjugates, the benzyl ester moiety enhances cellular uptake and stability, enabling caspase-dependent apoptosis via mitochondrial pathways. For example, HS-1199 (CDCA-L-phenylalanine benzyl ester) induces p53-independent apoptosis in breast carcinoma cells by activating caspases-3 and -9 . Researchers should design dose-response experiments (e.g., 0.6–0.12 mM in SW480 colon carcinoma cells) to quantify PPIX accumulation, a marker of mitochondrial dysfunction .

Basic: What are the solubility and storage requirements for this compound?

The compound is soluble in water, DMSO, and acetic acid but insoluble in nonpolar solvents. Storage under inert atmosphere at room temperature is critical to prevent hydrolysis of the ester bond. Lyophilized samples should be stored at 4°C with desiccants to maintain stability >12 months .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in solid-phase peptide synthesis (SPPS) using this compound?

Low yields in SPPS often result from incomplete coupling or side reactions. Strategies include:

  • Using HOBt (hydroxybenzotriazole) or Oxyma Pure as coupling additives to enhance efficiency.
  • Employing microwave-assisted synthesis at 50°C to reduce reaction time.
  • Monitoring by Kaiser test or LC-MS to detect unreacted amino groups .

Basic: What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (S24/25) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage due to aquatic toxicity (WGK Germany: 3) .

Advanced: How does the benzyl ester group influence the pharmacokinetics of therapeutic conjugates compared to methyl or ethyl esters?

The benzyl ester enhances lipophilicity, improving blood-brain barrier penetration and intracellular retention. For example, in contrast to methyl esters, benzyl esters of 5-ALA show prolonged protoporphyrin IX accumulation in tumor cells, making them superior for photodynamic therapy . Comparative studies should evaluate logP values and plasma half-life using LC-MS/MS .

Basic: What role does this compound play in sickle cell disease (SCD) research?

The compound inhibits HbS polymerization by stabilizing erythrocyte membranes. Studies using osmotic fragility tests demonstrate its efficacy at low concentrations (0.1–1 mM), reducing hemolysis in sickle cells . Researchers should pair these assays with circular dichroism to monitor structural changes in hemoglobin .

Advanced: What computational methods are used to predict the reactivity of this compound in peptide coupling reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states during carbodiimide-mediated couplings. These predict activation energies for ester bond formation and competing side reactions (e.g., N-acylurea formation). Validation via kinetic studies (e.g., monitoring by 1^1H NMR) is critical .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Phenylalanine benzyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
L-Phenylalanine benzyl ester hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.